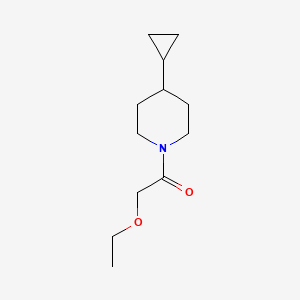![molecular formula C17H18N6O2S B2467967 N-[1-(1,2,5-thiadiazol-3-yl)pipéridin-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide CAS No. 2097921-21-4](/img/structure/B2467967.png)
N-[1-(1,2,5-thiadiazol-3-yl)pipéridin-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide” is a quinazolinone derivative . Quinazolinones are a class of nitrogenous heterocycles with various biological properties such as anti-cancer, anti-inflammatory, anti-convulsant, hypertensive, and anti-malarial types .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been reported in several studies . A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives can be complex and varied. For instance, 2,3-dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and the structure of the molecule .Applications De Recherche Scientifique
- Des chercheurs ont étudié des dérivés de ce composé comme agents anti-inflammatoires et analgésiques potentiels . Ces dérivés peuvent moduler les voies inflammatoires et soulager la douleur, ce qui les rend pertinents pour des affections telles que l'arthrite et d'autres troubles inflammatoires.
- Certains dérivés de ce composé ont démontré une activité inhibitrice de la COX-1 et de la COX-2 . Les enzymes COX jouent un rôle crucial dans l'inflammation et la douleur. L'inhibition de ces enzymes peut être bénéfique pour la gestion de la douleur et des maladies liées à l'inflammation.
- Des investigations ont révélé que certains dérivés présentent des propriétés antileishmaniennes . La leishmaniose est une maladie parasitaire causée par des espèces de Leishmania, et la recherche de traitements efficaces est essentielle. Ces dérivés pourraient servir de candidats potentiels pour le développement de médicaments contre la leishmaniose.
- La synthèse des quinazolin-4(3H)-ones, y compris ce composé, a été explorée en utilisant des voies efficaces sans métaux de transition . Ces méthodologies contribuent au développement de nouvelles stratégies de synthèse et élargissent la boîte à outils des chimistes organiciens.
Agents anti-inflammatoires et analgésiques
Inhibition de la COX-1/2
Activité antileishmanienne
Développement de la méthodologie de synthèse
Mécanisme D'action
The mechanism of action of quinazolinone derivatives can vary depending on their specific structure and the biological target. For instance, some quinazolinone derivatives have been found to exhibit antiproliferative activity against a variety of human cancer cells, potentially targeting tubulin inhibition .
Safety and Hazards
As with any chemical compound, safety and hazards associated with quinazolinone derivatives would depend on specific properties of the compound, including its reactivity, toxicity, and environmental impact. It’s important to handle these compounds in accordance with safety guidelines to minimize potential risks .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(10-23-11-18-14-4-2-1-3-13(14)17(23)25)20-12-5-7-22(8-6-12)15-9-19-26-21-15/h1-4,9,11-12H,5-8,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBOHFDMQHSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2467885.png)
![1-cinnamyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2467886.png)
![2-{3-[4-Methyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]-3-oxo-1-phenylpropyl}malononitrile](/img/structure/B2467887.png)


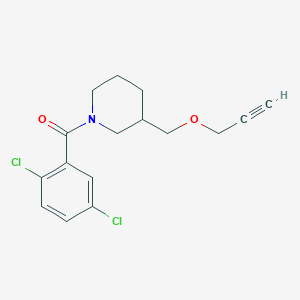
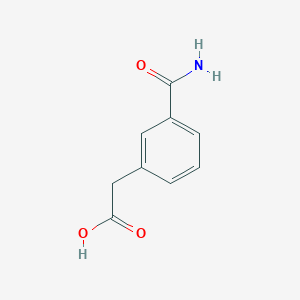
![N-Cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)
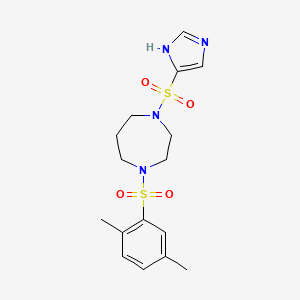
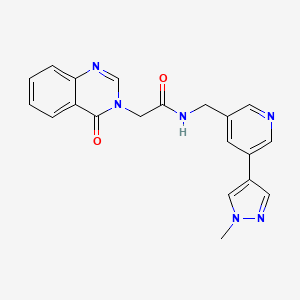

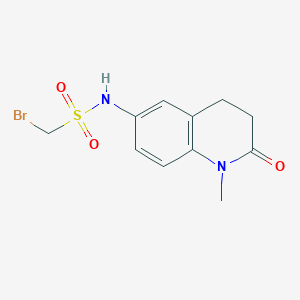
![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)
